Diphenylacetic acid
Overview
Description
Diphenylacetic acid is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a molecule that consists of a central acetic acid moiety with two phenyl rings attached to the alpha carbon. This structure has been shown to participate in a variety of chemical reactions and can form stable complexes with other molecules .
Synthesis Analysis
The synthesis of diphenylacetic acid has been explored through different methods. One approach involves the condensation of mandelic acid with benzene in the presence of aluminum chloride, which has been described as a simple method with high yield for preparing this compound10. Additionally, the use of different aromatic compounds in the condensation process can lead to the formation of related compounds such as phenyl-p-tolylacetic acid and phenyl-p-chlorophenylacetic acid10.
Molecular Structure Analysis
The molecular structure of diphenylacetic acid has been determined through X-ray diffraction studies. The crystal structure reveals that the molecule adopts a propeller-like conformation, with the two phenyl rings and the carboxyl plane displaying torsions that resemble the blades of a propeller . This conformation is stabilized by strong hydrogen bonds that link the molecules into dimers, as well as weaker C–H···π and π···π interactions that join the dimers together .
Chemical Reactions Analysis
Diphenylacetic acid participates in various chemical reactions. It has been used as a substrate in Pd(II)-catalyzed enantioselective C-H olefination, which is facilitated by monoprotected chiral amino acid ligands, leading to olefinated products with a specific absolute configuration . Moreover, it has been shown to form chiral two-component molecular crystals with acridine, which upon irradiation undergo stereospecific decarboxylating condensation to yield chiral compounds . The influence of metallic cations on the regiochemistry of arylation reactions involving diphenylacetic acid dianions has also been studied, demonstrating different substitution patterns depending on the counterion present .
Physical and Chemical Properties Analysis
The physical and chemical properties of diphenylacetic acid and its derivatives have been extensively studied. For instance, stable crystalline complexes of diphenylacetic acid with various substituted acetic acids have been characterized, indicating hydrogen-bonded complexation . The formation of a ladder-type structure in a rubidium complex of diphenylacetate diphenylacetic acid has been reported, where the diphenylacetic molecules bridge metallic ions to form an infinite ladder structure . Additionally, electron spin resonance studies of γ-irradiated single crystals of diphenylacetic acid have identified the trapped radical as diphenylmethyl, contributing to the understanding of the radical chemistry of aromatic compounds .
Scientific Research Applications
Pd(II)-Catalyzed Enantioselective C-H Olefination
The Pd(II)-catalyzed enantioselective C-H olefination of diphenylacetic acid substrates has been achieved using monoprotected chiral amino acid ligands, leading to olefinated products with a consistent absolute configuration, indicating a potential application in asymmetric synthesis (Shi et al., 2010).
Self-Assembling Diphenylalanine Analogues
Diphenylalanine and its analogues have been a major focus in organic supramolecular chemistry due to their ability to form ordered assemblies with unique mechanical, optical, piezoelectric, and semiconductive properties. These properties enable their use in various applications such as energy storage, biosensing, light emission, drug delivery, artificial photosynthesis, and chemical propulsion (Pellach et al., 2016).
Structural Properties and Interactions
The crystal structure of diphenylacetic acid has been solved, revealing how strong hydrogen bonds link the molecules in dimers, which are then connected by weaker C–H···π and π···π interactions, hinting at its structural and interaction properties (Silva et al., 2008).
Biomimetic Decarboxylation Catalytic Systems
Diphenylacetic acid has been used in highly efficient biomimetic decarboxylation catalytic systems, where it is selectively converted to benzophenone, indicating its potential application in organic synthesis and catalysis (Karimipour et al., 2006).
Plant Growth Promotion
Diphenylacetic acid has shown favorable effects on the growth of tobacco plants, doubling the weight of treated plants compared to controls, indicating its potential as a growth-promoting substance (Bertossi & Ciferri, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,2-diphenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHXGXCGESYPCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059453 | |
Record name | Benzeneacetic acid, .alpha.-phenyl- | |
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Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
Record name | Diphenylacetic acid | |
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Vapor Pressure |
0.00000963 [mmHg] | |
Record name | Diphenylacetic acid | |
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Product Name |
Diphenylacetic acid | |
CAS RN |
117-34-0 | |
Record name | Diphenylacetic acid | |
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Record name | Diphenylacetic acid | |
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Record name | Diphenylacetic acid | |
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Record name | DIPHENYLACETIC ACID | |
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Record name | DIPHENYLACETIC ACID | |
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Record name | Benzeneacetic acid, .alpha.-phenyl- | |
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Record name | Benzeneacetic acid, .alpha.-phenyl- | |
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Record name | Diphenylacetic acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.805 | |
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Record name | DIPHENYLACETIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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